molecular formula C22H28N2O8 B13786371 2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate CAS No. 7001-97-0

2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate

Cat. No.: B13786371
CAS No.: 7001-97-0
M. Wt: 448.5 g/mol
InChI Key: QADJMRYFQBLPMU-UHFFFAOYSA-N
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Description

2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Properties

CAS No.

7001-97-0

Molecular Formula

C22H28N2O8

Molecular Weight

448.5 g/mol

IUPAC Name

1-(2-benzoylpyrrol-1-yl)propan-2-yl-dimethylazanium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate

InChI

InChI=1S/C16H20N2O.C6H8O7/c1-13(17(2)3)12-18-11-7-10-15(18)16(19)14-8-5-4-6-9-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-11,13H,12H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

QADJMRYFQBLPMU-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC=C1C(=O)C2=CC=CC=C2)[NH+](C)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine. In this case, the starting materials would include a benzoyl-substituted 1,4-dicarbonyl compound and 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halides, alkoxides, polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Pyrrole oxides.

    Reduction: Benzyl-substituted pyrroles.

    Substitution: Various substituted pyrroles depending on the nucleophile used.

Scientific Research Applications

2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylamino propyl side chain may enhance the compound’s solubility and facilitate its transport across cell membranes. The pyrrole ring can participate in various biochemical pathways, leading to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate is unique due to the combination of its benzoyl group and dimethylamino propyl side chain. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Benzoyl-1-(3-(dimethylamino)propyl)pyrrole citrate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H20N2O3
  • Molecular Weight : 288.34 g/mol
  • IUPAC Name : this compound
  • CAS Number : 7001-97-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The dimethylaminopropyl moiety is thought to enhance solubility and facilitate interactions with cellular membranes, potentially influencing receptor binding and enzyme inhibition.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects, particularly against specific tumor cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, possibly through the activation of caspase pathways.
  • Antimalarial Activity : Recent findings highlight its potential as an antimalarial agent, showing efficacy against Plasmodium falciparum in laboratory settings. The compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), a critical enzyme in the parasite's lifecycle, underscores its therapeutic promise.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
AntimalarialInhibits DHODH, effective against P. falciparum

Case Study: Anticancer Efficacy

In a study examining the anticancer properties of this compound, researchers treated human cancer cell lines with varying concentrations of the compound. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at micromolar concentrations. Mechanistic studies revealed that the compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.

Case Study: Antimalarial Activity

A separate investigation focused on the antimalarial potential of the compound against P. falciparum. In vitro assays demonstrated that it effectively inhibited parasite growth at low concentrations. Further studies using animal models indicated that pre-treatment with the compound could significantly reduce parasitemia in infected mice, suggesting its potential for prophylactic use.

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